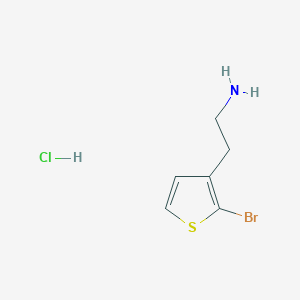
2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride
Descripción general
Descripción
“2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride” is a chemical compound with the molecular formula C5H7BrClNS and a molecular weight of 228.53 . It is also known as C-(2-Bromo-thiophen-3-yl)-methylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride” is determined by its molecular formula, C5H7BrClNS . The exact structure would require more specific information or a detailed analysis using specialized tools.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride” include a density of 1.8±0.1 g/cm3, a boiling point of 265.5±25.0 °C at 760 mmHg, and a flash point of 114.4±23.2 °C .Aplicaciones Científicas De Investigación
1. Enhancing Sensing of Nitroaromatic Vapours
- Methods of Application: The bromo-thiophene compound is used in the synthesis of monomers, which are then polymerized to form the sensing films. The reaction mixture is quenched with ice-water and extracted with CHCl .
- Results or Outcomes: The resulting polymer films enhance the sensitivity towards TNT .
2. Synthesis of a Pentathiophene Fluorescent Probe
- Methods of Application: The bromo-thiophene compound is used in the synthesis of (2-bromo-thiophen-3-yl)-acetic Acid methyl ester. The synthesis involves reactions with 3-thiopheneacetic acid, methanol, acetic acid, and NBS .
- Results or Outcomes: The resulting pentathiophene fluorescent probe can effectively pass the blood-brain barrier and imaging can be performed live with two-photon imaging or ex vivo .
3. Synthesis of Triazole Derivatives
- Methods of Application: The bromo-thiophene compound is used in the synthesis of 4-(2-Bromo-thiophen-3-yl)-1-(1-hexyl-heptyl)-1H-[1,2,3]triazole. The synthesis involves reactions with 1-hexyl-heptyl-triazole .
- Results or Outcomes: The resulting triazole derivatives can be used for further chemical transformations and biological studies .
4. Synthesis of Fluorescent Probes
- Methods of Application: The bromo-thiophene compound is used in the synthesis of (2-bromo-thiophen-3-yl)-acetic Acid methyl ester. The synthesis involves reactions with 3-thiopheneacetic acid, methanol, acetic acid, and NBS .
- Results or Outcomes: The resulting fluorescent probe can effectively pass the blood-brain barrier and imaging can be performed live with two-photon imaging or ex vivo .
5. Synthesis of Triazole Derivatives
- Methods of Application: The bromo-thiophene compound is used in the synthesis of 4-(2-Bromo-thiophen-3-yl)-1-(1-hexyl-heptyl)-1H-[1,2,3]triazole. The synthesis involves reactions with 1-hexyl-heptyl-triazole .
- Results or Outcomes: The resulting triazole derivatives can be used for further chemical transformations and biological studies .
6. Synthesis of Fluorescent Probes
- Methods of Application: The bromo-thiophene compound is used in the synthesis of (2-bromo-thiophen-3-yl)-acetic Acid methyl ester. The synthesis involves reactions with 3-thiopheneacetic acid, methanol, acetic acid, and NBS .
- Results or Outcomes: The resulting fluorescent probe can effectively pass the blood-brain barrier and imaging can be performed live with two-photon imaging or ex vivo .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-bromothiophen-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGWOFAIHAXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride | |
CAS RN |
1303968-18-4 | |
| Record name | 3-Thiopheneethanamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)



![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)








